2-[(Z)-1-(2-furyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Overview
Description
2-[(Z)-1-(2-furyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a furan ring, a thiazole ring, and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(2-furyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. One common method is the condensation reaction between 2-furylmethylidene and 6,7-dimethylthiazolo[3,2-a][1,3]benzimidazol-3-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(2-furyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(Z)-1-(2-furyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(2-furyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Methyl-3-[5-(hydroxymethyl)-2-furyl]acrylate
- 1,3,4-thiadiazoles
- 5-arylazothiazoles
Uniqueness
2-[(Z)-1-(2-furyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-9-6-12-13(7-10(9)2)18-15(19)14(21-16(18)17-12)8-11-4-3-5-20-11/h3-8H,1-2H3/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUZKKMNTHKATB-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=CO4)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC=CO4)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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